molecular formula C10H10N2S2 B13243294 5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole

5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole

Cat. No.: B13243294
M. Wt: 222.3 g/mol
InChI Key: FOPDGXOYYBKUSS-UHFFFAOYSA-N
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Description

5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole is a heterocyclic compound that features a thieno[3,2-c]pyridine ring fused with a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thieno[3,2-c]pyridine derivatives with thioamide compounds in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the thiazole or thieno[3,2-c]pyridine rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Scientific Research Applications

5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: A related compound with a similar thieno[3,2-c]pyridine core but lacking the thiazole ring.

    5-nitroso-4H,5H,6H,7H-thieno[3,2-c]pyridine: Another derivative with a nitroso group, showing different chemical and biological properties.

Uniqueness

5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole is unique due to its fused thieno[3,2-c]pyridine and thiazole rings, which confer distinct electronic and steric properties. These features make it a valuable scaffold for designing new compounds with specific biological activities and properties.

Properties

Molecular Formula

C10H10N2S2

Molecular Weight

222.3 g/mol

IUPAC Name

4-(1,3-thiazol-5-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C10H10N2S2/c1-3-12-10(9-5-11-6-14-9)7-2-4-13-8(1)7/h2,4-6,10,12H,1,3H2

InChI Key

FOPDGXOYYBKUSS-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1SC=C2)C3=CN=CS3

Origin of Product

United States

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